molecular formula C19H24N2O B5646014 1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine

1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine

Cat. No. B5646014
M. Wt: 296.4 g/mol
InChI Key: ONWNWZNUNHSYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EMPP or 1-(5-ethyl-2-pyrrolidinyl)-3-methyl-3-phenyl-1-propanone. It is a piperidine derivative that has shown promising results in various studies related to neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine is not fully understood. However, studies have shown that it has a high affinity for the mu-opioid receptor and can act as a potent agonist. It also has an effect on the dopamine and norepinephrine systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Some of these include:
1. Analgesic effects: EMPP has been shown to have potent analgesic effects in animal models.
2. Dopamine and norepinephrine release: EMPP has been shown to increase the release of dopamine and norepinephrine in the brain.
3. Respiratory depression: EMPP has been shown to cause respiratory depression in animal models.

Advantages and Limitations for Lab Experiments

1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has several advantages and limitations when used in lab experiments. Some of these include:
Advantages:
1. Potent agonist: EMPP has a high affinity for the mu-opioid receptor and can act as a potent agonist.
2. Analgesic effects: EMPP has potent analgesic effects and can be used to study pain pathways in animal models.
Limitations:
1. Respiratory depression: EMPP has been shown to cause respiratory depression in animal models, which can limit its use in certain experiments.
2. Lack of understanding of mechanism of action: The mechanism of action of EMPP is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine. Some of these include:
1. Development of new analgesics: EMPP has shown potent analgesic effects and can be used as a starting point for the development of new analgesics and painkillers.
2. Study of dopamine and norepinephrine systems: EMPP has been shown to have an effect on the dopamine and norepinephrine systems in the brain. Further studies can help to understand the role of these systems in various neurological disorders.
3. Study of respiratory depression: EMPP has been shown to cause respiratory depression in animal models. Further studies can help to understand the mechanisms behind this effect and develop ways to mitigate it.

Synthesis Methods

The synthesis of 1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been reported in several research papers. One of the most common methods involves the reaction of 1-phenyl-2-nitropropene with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to obtain the final compound.

Scientific Research Applications

1-[(5-ethyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine has been extensively studied for its potential applications in scientific research. Some of the areas where this compound has shown promising results include:
1. Neuroscience: EMPP has been shown to have a significant effect on the dopamine and norepinephrine systems in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and depression.
2. Pharmacology: EMPP has been shown to have a high affinity for the mu-opioid receptor. This makes it a potential candidate for the development of new analgesics and painkillers.

properties

IUPAC Name

(5-ethyl-1H-pyrrol-2-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-3-16-10-11-17(20-16)18(22)21-13-7-12-19(2,14-21)15-8-5-4-6-9-15/h4-6,8-11,20H,3,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWNWZNUNHSYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C(=O)N2CCCC(C2)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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